![molecular formula C10H13NO B13946124 4-[(But-2-en-1-yl)oxy]aniline CAS No. 216877-37-1](/img/structure/B13946124.png)
4-[(But-2-en-1-yl)oxy]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenamine, 4-(2-butenyloxy)-: is an organic compound that belongs to the class of aromatic amines It consists of a benzene ring substituted with an amino group (benzenamine) and a 2-butenyloxy group at the para position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of benzenamine, 4-(2-butenyloxy)- typically involves the reaction of 4-hydroxybenzenamine with 2-butenyl bromide under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group is replaced by the 2-butenyloxy group. The reaction conditions often include the use of a base such as potassium carbonate or sodium hydroxide to facilitate the substitution reaction.
Industrial Production Methods: Industrial production of benzenamine, 4-(2-butenyloxy)- may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as distillation or chromatography may also be employed to enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Benzenamine, 4-(2-butenyloxy)- can undergo oxidation reactions, where the amino group or the butenyloxy group is oxidized to form corresponding oxides or quinones.
Reduction: The compound can be reduced to form derivatives with reduced functional groups, such as converting the amino group to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, where the hydrogen atoms on the benzene ring are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Electrophilic reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation are commonly used.
Major Products Formed:
Oxidation: Formation of nitrobenzenes or quinones.
Reduction: Formation of aniline derivatives.
Substitution: Formation of nitro, sulfo, or halogenated benzenamine derivatives.
Applications De Recherche Scientifique
Chemistry: Benzenamine, 4-(2-butenyloxy)- is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of dyes, polymers, and pharmaceuticals.
Biology: In biological research, this compound can be used to study the effects of aromatic amines on biological systems. It may also be used in the synthesis of bioactive molecules for drug discovery and development.
Medicine: The compound’s derivatives may have potential therapeutic applications. Research is ongoing to explore its use in the development of new drugs for treating various diseases.
Industry: In the industrial sector, benzenamine, 4-(2-butenyloxy)- is used in the production of specialty chemicals, including agrochemicals, coatings, and adhesives. Its unique properties make it valuable in the formulation of high-performance materials.
Mécanisme D'action
The mechanism of action of benzenamine, 4-(2-butenyloxy)- involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a nucleophile, participating in various chemical reactions. Its aromatic nature allows it to engage in π-π interactions with other aromatic compounds, influencing its reactivity and binding affinity. The specific pathways and targets depend on the context of its application, whether in chemical synthesis, biological systems, or industrial processes.
Comparaison Avec Des Composés Similaires
Aniline (Benzenamine): Aniline is a simpler aromatic amine with a single amino group attached to the benzene ring. It is widely used in the production of dyes, rubber, and pharmaceuticals.
4-Hydroxybenzenamine: This compound has a hydroxyl group in place of the 2-butenyloxy group. It is used in the synthesis of various organic compounds and as an intermediate in the production of dyes and pharmaceuticals.
4-Methoxybenzenamine: Similar to benzenamine, 4-(2-butenyloxy)-, but with a methoxy group instead of the butenyloxy group. It is used in the synthesis of dyes and as a precursor for pharmaceuticals.
Uniqueness: Benzenamine, 4-(2-butenyloxy)- is unique due to the presence of the 2-butenyloxy group, which imparts distinct chemical properties and reactivity This structural feature allows for specific interactions and applications that are not possible with simpler aromatic amines
Propriétés
Numéro CAS |
216877-37-1 |
|---|---|
Formule moléculaire |
C10H13NO |
Poids moléculaire |
163.22 g/mol |
Nom IUPAC |
4-but-2-enoxyaniline |
InChI |
InChI=1S/C10H13NO/c1-2-3-8-12-10-6-4-9(11)5-7-10/h2-7H,8,11H2,1H3 |
Clé InChI |
GDJGEDDXJWYZGG-UHFFFAOYSA-N |
SMILES canonique |
CC=CCOC1=CC=C(C=C1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


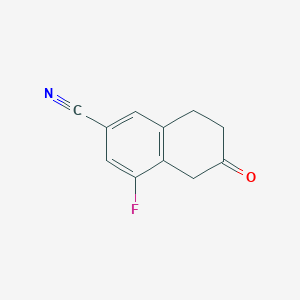
![1,3-Cyclobutanedione, 2,4-bis[3,5-bis(1,1-dimethylethyl)-4-oxo-2,5-cyclohexadien-1-ylidene]-](/img/structure/B13946069.png)
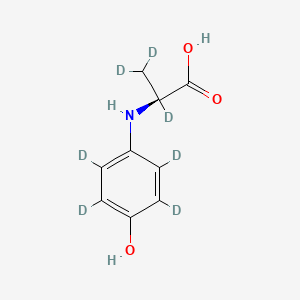

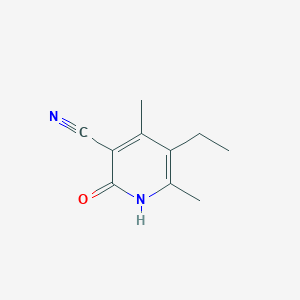
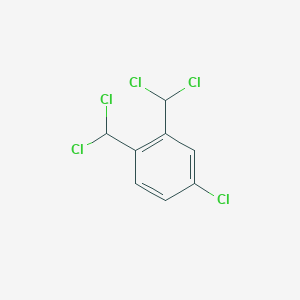
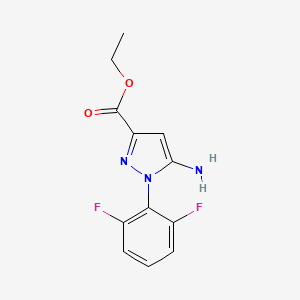
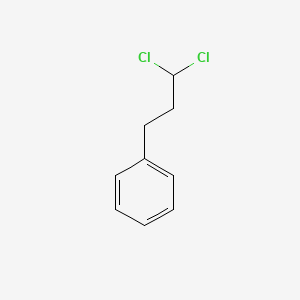
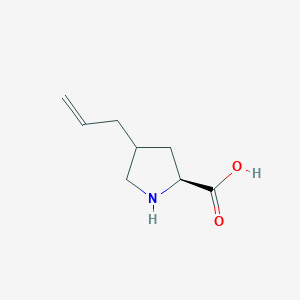
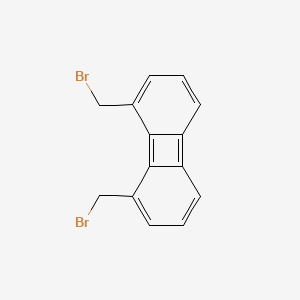
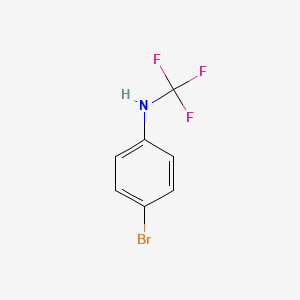
![5-bromo-2-chloro-3-ethyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13946126.png)
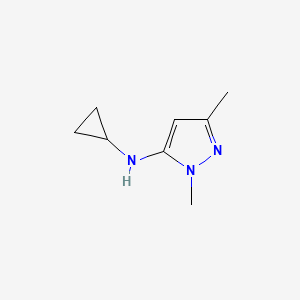
![1,2-Dimethyl-4-[(oxiran-2-yl)methyl]piperazine](/img/structure/B13946130.png)
